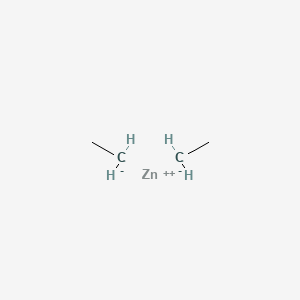
zinc;ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is one of the earliest organometallic compounds discovered and is known for its pyrophoric nature, meaning it ignites spontaneously upon exposure to air . This compound is primarily used in organic synthesis and serves as a precursor to other organozinc compounds.
準備方法
Synthetic Routes and Reaction Conditions
Diethylzinc is typically prepared by the reaction of ethyl iodide with zinc metal. The reaction is carried out in an inert atmosphere to prevent the compound from igniting. The general reaction is as follows: [ \text{Zn} + 2 \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_2\text{H}_5\text{ZnC}_2\text{H}_5 + \text{ZnI}_2 ]
Industrial Production Methods
Industrial production of diethylzinc involves the reaction of zinc with ethyl chloride in the presence of a catalyst. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure safety and maximize production.
化学反応の分析
Types of Reactions
Diethylzinc undergoes several types of chemical reactions, including:
Oxidation: Diethylzinc reacts with oxygen to form zinc oxide and ethane.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other organic groups.
Addition: Diethylzinc can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen.
Substitution: Typically involves halides or other electrophiles.
Addition: Often carried out in the presence of a solvent like ether or tetrahydrofuran (THF).
Major Products
Oxidation: Zinc oxide and ethane.
Substitution: Various organozinc compounds.
Addition: Alcohols.
科学的研究の応用
Diethylzinc has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in drug synthesis and as a precursor to pharmaceuticals.
Industry: Used in the production of fine chemicals and as a catalyst in polymerization reactions.
作用機序
The mechanism by which diethylzinc exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can participate in various chemical reactions. The zinc atom acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
Similar Compounds
Dimethylzinc: Similar to diethylzinc but with methyl groups instead of ethyl groups.
Diethylmagnesium: Contains magnesium instead of zinc.
Diethylaluminum chloride: Contains aluminum and a chloride group.
Uniqueness
Diethylzinc is unique due to its high reactivity and pyrophoric nature. It is less stable than its magnesium and aluminum counterparts, making it more suitable for specific reactions that require a highly reactive organometallic compound .
特性
分子式 |
C4H10Zn |
|---|---|
分子量 |
123.5 g/mol |
IUPAC名 |
zinc;ethane |
InChI |
InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 |
InChIキー |
IPSRAFUHLHIWAR-UHFFFAOYSA-N |
正規SMILES |
C[CH2-].C[CH2-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-METHYLBENZO[D]OXAZOLE-2-THIOL](/img/structure/B8774685.png)
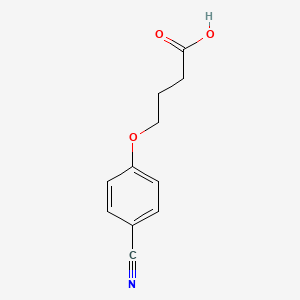
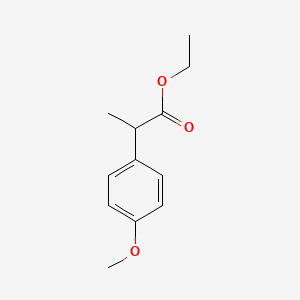
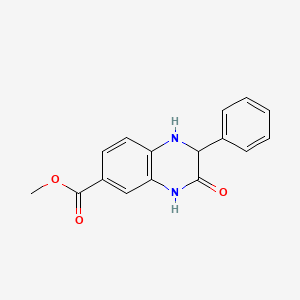
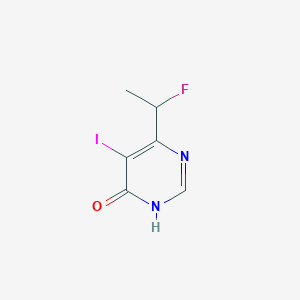
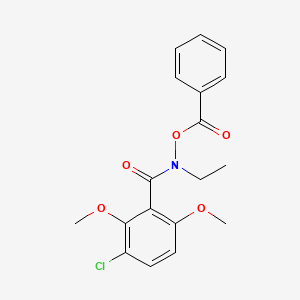
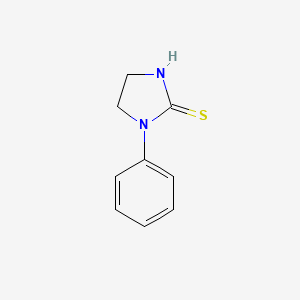
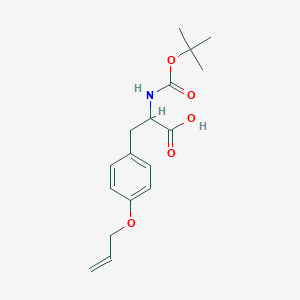
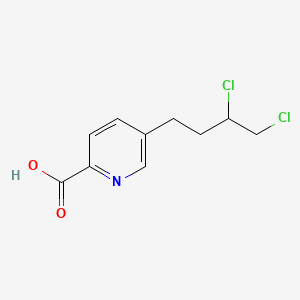
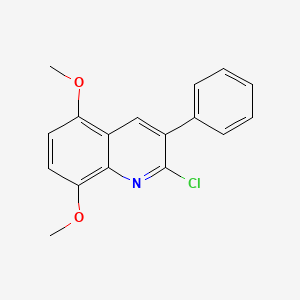
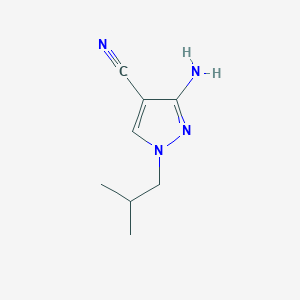
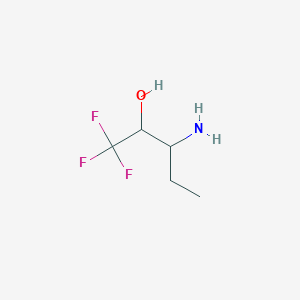
![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
